molecular formula C18H28N2O2 B5777551 N,N'-bis(3-methylbutyl)phthalamide CAS No. 5245-87-4

N,N'-bis(3-methylbutyl)phthalamide

Cat. No. B5777551
CAS RN: 5245-87-4
M. Wt: 304.4 g/mol
InChI Key: KZTOETDICASPOP-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylbutyl)phthalamide, also known as BMBP, is a compound that belongs to the family of phthalamide derivatives. BMBP is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, industry, and agriculture. In

Mechanism of Action

The mechanism of action of N,N'-bis(3-methylbutyl)phthalamide is not fully understood. However, it has been suggested that N,N'-bis(3-methylbutyl)phthalamide exerts its biological effects by modulating various signaling pathways. N,N'-bis(3-methylbutyl)phthalamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. N,N'-bis(3-methylbutyl)phthalamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes cell survival.
Biochemical and Physiological Effects
N,N'-bis(3-methylbutyl)phthalamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N,N'-bis(3-methylbutyl)phthalamide can inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N'-bis(3-methylbutyl)phthalamide has also been shown to inhibit the proliferation and migration of cancer cells. In vivo studies have demonstrated that N,N'-bis(3-methylbutyl)phthalamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N'-bis(3-methylbutyl)phthalamide is its low toxicity. N,N'-bis(3-methylbutyl)phthalamide has been shown to have low acute toxicity in animal studies. Additionally, N,N'-bis(3-methylbutyl)phthalamide is relatively stable and can be stored for long periods without degradation. However, one of the limitations of N,N'-bis(3-methylbutyl)phthalamide is its poor water solubility, which can limit its bioavailability and efficacy in vivo. Further studies are needed to develop formulations that can improve the solubility and bioavailability of N,N'-bis(3-methylbutyl)phthalamide.

Future Directions

There are several future directions for the study of N,N'-bis(3-methylbutyl)phthalamide. One direction is to investigate the potential of N,N'-bis(3-methylbutyl)phthalamide as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to explore the potential of N,N'-bis(3-methylbutyl)phthalamide as a plasticizer for other materials, such as rubber and silicone. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-bis(3-methylbutyl)phthalamide and to develop novel formulations that can improve its solubility and bioavailability.
Conclusion
In conclusion, N,N'-bis(3-methylbutyl)phthalamide is a promising compound that has potential applications in various fields, including medicine, industry, and agriculture. The synthesis method of N,N'-bis(3-methylbutyl)phthalamide is relatively simple and cost-effective, making it a promising compound for large-scale production. N,N'-bis(3-methylbutyl)phthalamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. However, further studies are needed to fully understand the mechanism of action of N,N'-bis(3-methylbutyl)phthalamide and to develop novel formulations that can improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of N,N'-bis(3-methylbutyl)phthalamide can be achieved through the reaction between phthalic anhydride and 3-methylbutylamine in the presence of a catalyst. This reaction produces N,N'-bis(3-methylbutyl)phthalamide as a white crystalline solid with a yield of over 90%. The synthesis method of N,N'-bis(3-methylbutyl)phthalamide is relatively simple and cost-effective, making it a promising compound for large-scale production.

Scientific Research Applications

N,N'-bis(3-methylbutyl)phthalamide has been extensively studied for its potential applications in various fields. In the medical field, N,N'-bis(3-methylbutyl)phthalamide has been shown to exhibit anti-inflammatory and analgesic properties. It has also been demonstrated to have antitumor activity against various cancer cell lines. N,N'-bis(3-methylbutyl)phthalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In the industrial field, N,N'-bis(3-methylbutyl)phthalamide has been used as a plasticizer for polyvinyl chloride (PVC) and polyurethane (PU) materials. N,N'-bis(3-methylbutyl)phthalamide can improve the mechanical properties of PVC and PU materials, making them more flexible and durable. In the agricultural field, N,N'-bis(3-methylbutyl)phthalamide has been used as a plant growth regulator. N,N'-bis(3-methylbutyl)phthalamide can promote the growth of plants and increase their resistance to stress factors such as drought and salinity.

properties

IUPAC Name

1-N,2-N-bis(3-methylbutyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13(2)9-11-19-17(21)15-7-5-6-8-16(15)18(22)20-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTOETDICASPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966877
Record name N~1~,N~2~-Bis(3-methylbutyl)benzene-1,2-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-methylbutyl)benzene-1,2-dicarboxamide

CAS RN

5245-87-4
Record name N~1~,N~2~-Bis(3-methylbutyl)benzene-1,2-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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